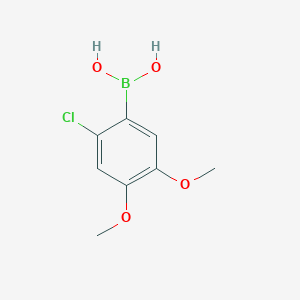

(2-Chloro-4,5-dimethoxyphenyl)boronic acid

Descripción general

Descripción

“(2-Chloro-4,5-dimethoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds containing a boron atom bonded to three oxygen atoms, one of which is through a carbon atom . They have been widely studied in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

The molecular formula of “this compound” is C8H10BClO4 .Chemical Reactions Analysis

Boronic acids, such as “this compound”, can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

The reactivity of boronic acids, including derivatives similar to (2-chloro-4,5-dimethoxyphenyl)boronic acid, has been extensively studied in the context of synthesizing new chemical structures. For instance, the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid led to the creation of new boron bicyclic species. These compounds have been confirmed through X-ray studies, revealing detailed insights into their molecular structures (Barba, Cuahutle, Santillán, & Fárfan, 2001).

2. Development of Fluorescent Chemosensors

Boronic acids are integral in developing selective fluorescent chemosensors for detecting biologically active substances. This is crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols forms rings that can be used as reporters in fluorescent sensors, probing carbohydrates and other bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

3. Suzuki Cross-Coupling Reactions

Boronic acids, including dimethoxy- and dihalopyridyl boronic acids, play a pivotal role in Suzuki cross-coupling reactions. These reactions are fundamental in creating highly functionalized heteroarylpyridine derivatives, leading to new avenues in chemical synthesis (Smith, Clapham, Batsanov, Bryce, & Tarbit, 2008).

4. Polymerization and Ring Formation

Boronic acids are involved in various polymerization processes. For instance, the polymerization of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane with different cationic catalysts results in a mix of ring-opened poly(keto ether) and dihydrofuranone derivatives, indicating the significant role of boronic acids in polymer chemistry (장원철, 배장순, & 공명선, 1999).

5. Applications in Macrocycle Chemistry

Boronic esters, derived from boronic acids, are important in the synthesis of macrocyclic compounds. These compounds have applications ranging from organometallic chemistry to potential pharmaceutical uses (Fárfan et al., 1999).

6. Biomedical Applications

Boronic acid polymers, derived from boronic acids, have found significant use in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

7. Sensing and Analytical Applications

Boronic acids are essential in developing sensors and analytical applications. They are utilized in various areas, including biological labeling, protein manipulation, and the development of therapeutic agents (Lacina, Skládal, & James, 2014).

8. Catalysis in Organic Reactions

Boronic acids are versatile molecules in chemistry and are used in catalysis. They facilitate reactions like the aza-Michael addition, proving their utility in organic synthesis and pharmaceutical developments (Hashimoto, Gálvez, & Maruoka, 2015).

Direcciones Futuras

The future directions of research on boronic acids, including “(2-Chloro-4,5-dimethoxyphenyl)boronic acid”, involve extending the studies in medicinal chemistry in order to obtain new promising drugs . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .

Mode of Action

In Suzuki-Miyaura coupling reactions, 2-Chloro-4,5-dimethoxyphenylboronic acid would interact with a palladium catalyst and an organic halide . The boronic acid donates its organyl group to the palladium complex in a process called transmetalation . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura coupling reactions suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, it is likely to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .

Result of Action

Its role in suzuki-miyaura coupling reactions suggests it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .

Action Environment

The action of 2-Chloro-4,5-dimethoxyphenylboronic acid in Suzuki-Miyaura coupling reactions is influenced by several environmental factors. These include the presence of a palladium catalyst, an organic halide, and suitable reaction conditions . The compound is stable under inert atmosphere and should be stored at 2-8°C .

Propiedades

IUPAC Name |

(2-chloro-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVSDBMTEFWBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

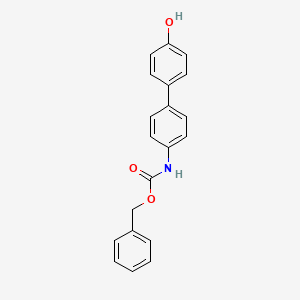

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

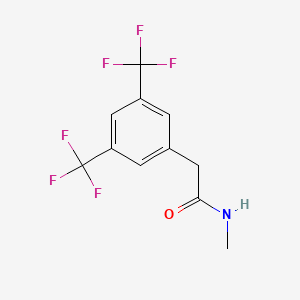

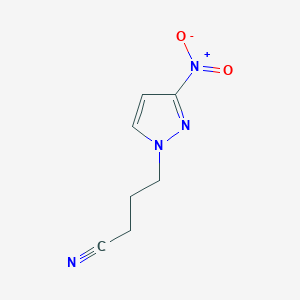

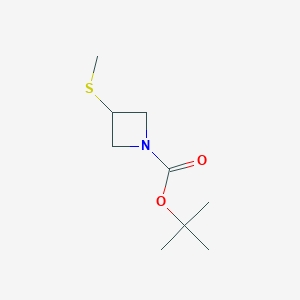

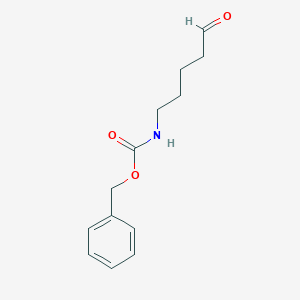

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.